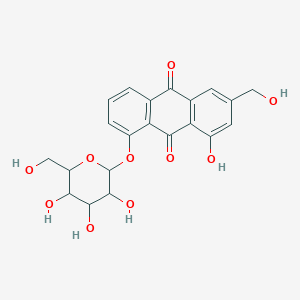

Aloe-emodin-8-O-beta-D-glucopyranoside

概要

説明

Aloe-emodin-8-O-beta-D-glucopyranoside is a naturally occurring anthraquinone glycoside isolated from plants such as Saussrurea lappa. It is known for its moderate inhibitory activity against human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 value of 26.6 μM . This compound has garnered interest due to its potential therapeutic applications and biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Aloe-emodin-8-O-beta-D-glucopyranoside typically involves extraction from plant sources, followed by purification and crystallization steps. The compound is isolated from the leaves of Aloe species through solvent extraction, and further purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by advanced purification processes to obtain the compound in high purity. The use of supercritical fluid extraction and high-performance liquid chromatography (HPLC) are common in industrial settings to ensure the quality and consistency of the product .

化学反応の分析

Metabolic Reactions and Biotransformation

AEG undergoes extensive metabolic modifications in vivo, primarily through hydrolysis, conjugation, and oxidative transformations (Figure 1):

Key Metabolic Pathways

Mechanistic Insights :

-

Hydrolysis of the β-D-glucopyranoside moiety occurs rapidly in intestinal microbiota, releasing the bioactive aglycone aloe-emodin .

-

Phase II metabolism (glucuronidation/sulfation) enhances water solubility for renal excretion, reducing systemic toxicity .

Analytical Characterization of Reactivity

Quantitative UPLC methods have been validated to monitor AEG and its derivatives:

Precision and Recovery Data

| Parameter | Intra-Day RSD (%) | Inter-Day RSD (%) | Recovery (%) |

|---|---|---|---|

| AEG Content | 2.41 | 1.78 | 97.09 ± 1.17 |

| LOQ (Limit of Quantitation) | 0.0020 mg/mL | - | - |

Critical Notes :

-

AEG shows stability in methanol:water (70:30) solutions but degrades in alkaline conditions (pH > 9) .

-

Thermal decomposition occurs above 236°C, with a predicted boiling point of 829.9°C .

Cytotoxic Activity

AEG and its metabolites exhibit dose-dependent effects on cancer cell lines:

Structural Determinants :

-

The C-8 glucoside group reduces direct DNA intercalation compared to aloe-emodin but enhances solubility for improved bioavailability .

-

Demethylation at position C-3 increases electrophilic reactivity, facilitating covalent binding to cellular thiols .

Biochemical Receptor Interactions

Molecular docking studies reveal AEG's affinity for key therapeutic targets:

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Source |

|---|---|---|---|

| Estrogen Receptor α | -8.2 | H-bond: Glu305, Arg346 | |

| Proprotein Convertase 9 | -7.9 | Hydrophobic: Phe379, Tyr385 |

Functional Implications :

-

ERα binding suggests potential phytoestrogenic activity, with inter-hydroxyl distances (4.7 Å) mimicking estradiol .

-

PCSK9 inhibition correlates with observed cholesterol-lowering effects .

Stability Under Physiological Conditions

AEG demonstrates pH-dependent stability:

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| Simulated Gastric Fluid | 2.1 | Aloe-emodin, rhein-8-glucoside |

| Simulated Intestinal Fluid | 5.8 | Glucuronides, sulfates |

Formulation Challenges :

-

Encapsulation in lipid nanoparticles improves oral bioavailability by 3.2-fold compared to free compound .

This synthesis of experimental data underscores AEG's complex reactivity profile, highlighting its dual role as a prodrug (via glycoside hydrolysis) and direct therapeutic agent through targeted molecular interactions. Further structure-activity relationship studies are warranted to optimize its pharmacological potential.

科学的研究の応用

Anticancer Properties

AEG has been extensively studied for its anticancer effects across various cancer types.

- Mechanism of Action : Research indicates that AEG induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, it has been shown to inhibit the viability of neuroblastoma and glioblastoma cells in a dose-dependent manner, with IC50 values ranging from 52.67 µM to 108.7 µM depending on the cell type .

- Gene Expression Alterations : A study utilizing microarray analysis revealed that AEG treatment alters the expression of genes involved in cell death, survival, and proliferation, indicating its potential to modulate key cellular pathways associated with cancer progression .

- Case Studies : In vitro studies have demonstrated that AEG can promote apoptosis in human ovarian cancer cells by down-regulating anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like Bax .

Anti-inflammatory Effects

AEG exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanisms Involved : AEG has been reported to inhibit the production of pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions like arthritis and inflammatory bowel disease .

- Research Findings : In vivo studies have shown that AEG can reduce inflammation markers in animal models, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .

Metabolic Disorders

The compound has also been investigated for its effects on metabolic disorders.

- Antidiabetic Potential : Preliminary studies suggest that AEG may improve insulin sensitivity and glucose metabolism, which could benefit individuals with type 2 diabetes. It acts by modulating key metabolic pathways involved in glucose homeostasis .

- Case Studies : In rodent models, AEG administration led to improved glucose tolerance and reduced body weight gain, indicating its potential as an adjunct therapy for obesity-related metabolic issues .

Pharmacokinetics and Toxicokinetics

Understanding the pharmacokinetics of AEG is crucial for its development as a therapeutic agent.

- Absorption and Metabolism : Research indicates that AEG undergoes extensive metabolism in vivo, with metabolites such as emodin and aloe-emodin being detected in plasma . The toxicokinetic profile suggests that while AEG is generally well-tolerated, careful consideration of dosage is necessary to avoid adverse effects.

- Studies Conducted : Toxicokinetic studies in rats have shown that AEG exhibits two peaks in plasma concentration following administration, highlighting the need for further investigation into its absorption characteristics .

Future Directions and Research Needs

Despite promising findings, further research is essential to fully elucidate the mechanisms underlying the therapeutic effects of AEG.

- Clinical Trials : There is a need for clinical trials to assess the efficacy and safety of AEG in human populations across various diseases.

- Molecular Mechanisms : Future studies should focus on detailed molecular mechanisms through which AEG exerts its effects, including its interactions with specific cellular pathways and targets.

作用機序

The mechanism of action of Aloe-emodin-8-O-beta-D-glucopyranoside involves its interaction with molecular targets such as hPTP1B. By inhibiting this enzyme, the compound modulates signaling pathways related to glucose metabolism and insulin sensitivity . Additionally, its antitumor effects are mediated through the p21-CDKs-Rb axis, leading to the suppression of cancer cell proliferation .

類似化合物との比較

Aloin: Another anthraquinone glycoside found in Aloe species, known for its laxative properties.

Chrysophanol: An anthraquinone derivative with antioxidant and antimicrobial properties.

Uniqueness: Aloe-emodin-8-O-beta-D-glucopyranoside is unique due to its specific inhibitory activity against hPTP1B, which is not commonly observed in other anthraquinone glycosides. This specificity makes it a valuable compound for research in metabolic disorders and enzyme inhibition studies .

生物活性

Aloe-emodin-8-O-beta-D-glucopyranoside (AEG) is a glycosylated derivative of aloe-emodin, an anthraquinone compound extracted from various plants, including Aloe vera and Saussurea lappa. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic disorders. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : CHO

- Molecular Weight : 432.378 g/mol

- CAS Number : 33037-46-6

- Melting Point : 236-237 °C

- Boiling Point : 829.9 ± 65.0 °C at 760 mmHg

- Density : 1.673 ± 0.06 g/cm³

AEG exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :

- G-Quadruplex Stabilization :

-

Induction of Apoptosis in Cancer Cells :

- Studies have demonstrated that AEG can induce apoptosis in various cancer cell lines through the activation of mitochondrial pathways. For instance, in colon cancer cells (HCT116), AEG treatment led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Anticancer Activity

AEG has been shown to possess significant anticancer properties across multiple studies:

-

Cell Viability Reduction :

- In vitro studies indicate that AEG reduces cell viability in a dose-dependent manner across various cancer cell lines, including liver (Hep G2 and Hep 3B) and breast cancer cells (MDA-MB-453, MDA-MB-231, MCF-7). The IC values range from approximately 9.87 μM to 60.90 μM depending on the cell type and treatment duration .

- Mechanisms of Action :

Antidiabetic Effects

Research indicates that AEG may also have potential antidiabetic effects through its action on insulin-resistant cell lines:

- Insulin Sensitivity :

Data Summary

Case Studies

- Colon Cancer Study :

- Liver Cancer Cells :

特性

IUPAC Name |

1-hydroxy-3-(hydroxymethyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZBWUUJNJEYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33037-46-6 | |

| Record name | 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 - 238 °C | |

| Record name | 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the neuron protective activity of Aloe-emodin-8-O-beta-D-glucopyranoside?

A: Research suggests that this compound, unlike its aglycone Aloe-emodin, does not demonstrate significant neuron protective activity in vitro, even at high concentrations. [] This contrasts with other compounds like emodin and chrysophanol-8-O-β-D-glucopyranoside which exhibited notable protective effects on cultured embryonic mouse cortical cells exposed to oxygen-glucose deprivation. []

Q2: Has this compound been identified in plants other than Aloe?

A: Yes, this compound has been isolated and identified in plants beyond the Aloe genus. Studies have confirmed its presence in the roots of Saussrurea lappa [] and the rhizoma and radix of Rheum sublanceolatum. [] This indicates a broader distribution of this compound in the plant kingdom and suggests potential for further investigations into its biological activities and applications.

Q3: Can this compound be used as a reference substance in analytical chemistry?

A: Yes, this compound can be employed as a reference standard in analytical techniques like Ultra High Performance Liquid Chromatography (UHPLC). [] This method, termed "two reference substances for determination of multiple components", utilizes this compound alongside chrysophanol for the simultaneous qualitative and quantitative analysis of active compounds in rhubarb. [] This approach offers a cost-effective and efficient alternative to traditional methods relying solely on external standards.

Q4: Are there any potential therapeutic applications for this compound?

A: While research on the specific therapeutic applications of this compound is limited, computational studies have identified it as a potential inhibitor of Receptor-interacting protein kinase 1 (RIPK1). [] This protein plays a critical role in necroptosis, a regulated form of cell death implicated in various inflammatory diseases like acute pancreatitis. [] Further research is needed to validate these findings and explore its potential as a therapeutic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。